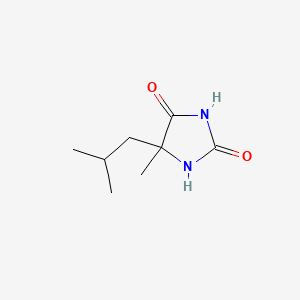

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

説明

Synthesis Analysis

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be synthesized through various methods. One approach involves the treatment of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent, followed by treatment with hydrazine to yield pyrazolo[3,4-b]pyridine derivatives (Verdecia et al., 1996). Another method utilizes ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate and its derivatives are characterized by X-ray crystallography and computational methods, providing insights into their conformations and reactivity. The crystal structure analysis reveals specific configurations and bond formations essential for their chemical behavior and synthesis applications (de Armas et al., 2000).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including cycloadditions, annulations, and oxidative processes. Its reactivity enables the synthesis of complex molecules, such as 4-aminopyrrole derivatives via relay catalytic cascade reactions (Galenko et al., 2015) and 1,4-dihydropyridines through environmentally friendly methodologies (Rodríguez et al., 2011).

科学的研究の応用

Synthesis and Organic Chemistry

Regioselective Synthesis : A study by Pratap et al. (2007) describes an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic molecules.

Annulation Reactions : Zhu et al. (2003) Zhu, Lan, & Kwon (2003) demonstrated the use of this compound in phosphine-catalyzed [4 + 2] annulation, forming tetrahydropyridines, which are valuable in organic chemistry.

Preparation of β-Amino Acids : Tishkov, Reissig, & Ioffe (2002) Tishkov, Reissig, & Ioffe (2002) used it as a precursor for β-proline and nipecotic acid derivatives, showcasing its versatility in synthesizing amino acid derivatives.

Pharmacology and Drug Design

Antibacterial and Antifungal Agents : Research by Stefancich et al. (1987) Stefancich et al. (1987) explored its derivatives for potential use as antibacterial and antifungal agents, although the activities were found to be very weak.

Synthesis of 5-HT3 Antagonists : A study by Matsui et al. (1992) Matsui et al. (1992) described the synthesis of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting its application in drug synthesis.

Analgesic Property Optimization : Ukrainets et al. (2015) Ukrainets, Gorokhova, Sydorenko, & Taran (2015) investigated the modification of the pyridine moiety to enhance analgesic properties, demonstrating its potential in developing pain-relief drugs.

Safety And Hazards

特性

IUPAC Name |

methyl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHOCDTDDUESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299796 | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | |

CAS RN |

89937-77-9 | |

| Record name | 89937-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)